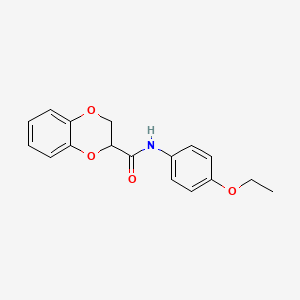![molecular formula C11H12ClNO4S B4885530 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4885530.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrrolidinone derivatives and has been found to exhibit potent inhibitory effects on various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves the inhibition of specific enzymes and proteins, which play a crucial role in various cellular processes. For example, the inhibition of JNK by this compound has been found to reduce the inflammatory response and improve neuronal survival in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone in laboratory experiments include its potent inhibitory effects on specific enzymes and proteins, which can help researchers study the underlying mechanisms of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone, including:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders.
4. Studies to elucidate the molecular mechanisms underlying the inhibitory effects of this compound on specific enzymes and proteins.
5. Development of new drug delivery systems for this compound to improve its bioavailability and efficacy.
Conclusion:
In summary, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exhibits potent inhibitory effects on specific enzymes and proteins, which play a crucial role in various cellular processes. While there are limitations to its use in laboratory experiments, there are several future directions for research on this compound, which could lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with pyrrolidin-2-one in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent inhibitory effects on several enzymes, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-17-9-5-4-8(12)7-10(9)18(15,16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUONJZJJQRUVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)

![4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4885518.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)
![1-(2-fluorobenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885544.png)